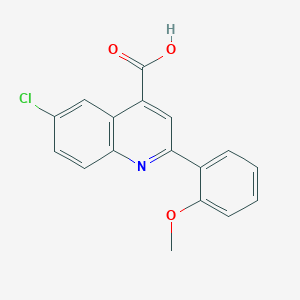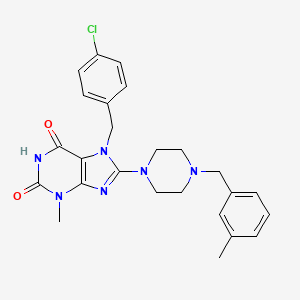
2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a benzamide core substituted with a fluoro group and a sulfonyl-linked piperazine moiety, which is further extended by a phenethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of 2-fluorobenzoic acid with an appropriate amine to form the benzamide core.
Sulfonylation: The benzamide is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.
Piperazine Substitution: The sulfonylated intermediate is reacted with 4-phenethylpiperazine under basic conditions to form the desired piperazine derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluoro group on the benzamide core can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its piperazine moiety.
Biological Studies: The compound can be used in studies investigating receptor binding and signal transduction pathways.
Chemical Biology: It serves as a tool compound for studying the effects of sulfonyl and fluoro substitutions on biological activity.
Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties can provide insights into its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets, likely including neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, suggesting potential effects on mood and cognition. The sulfonyl group may enhance binding affinity and specificity, while the fluoro substitution can influence the compound’s metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide: Similar structure but with a methyl group instead of a phenethyl group.
N-(2-(4-(2-Phenylethyl)piperazin-1-yl)ethyl)-2-fluorobenzamide: Similar but lacks the sulfonyl group.
4-(2-Fluorobenzamido)-N-(2-(4-phenethylpiperazin-1-yl)ethyl)benzenesulfonamide: Contains both sulfonyl and benzamide groups but with different substitution patterns.
Uniqueness
The unique combination of a fluoro-substituted benzamide core with a sulfonyl-linked phenethylpiperazine moiety distinguishes 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride from other compounds. This structure may confer distinct pharmacological properties, such as enhanced receptor binding affinity and metabolic stability, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S.ClH/c22-20-9-5-4-8-19(20)21(26)23-11-17-29(27,28)25-15-13-24(14-16-25)12-10-18-6-2-1-3-7-18;/h1-9H,10-17H2,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIXUFUNZWVISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)

![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)

![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2731049.png)



![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)

![N-[2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2731057.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731058.png)

